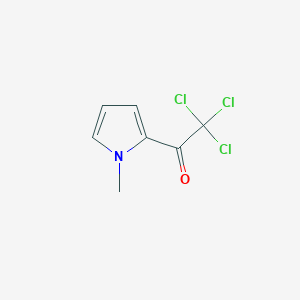

2-Trichloroacetyl-1-methylpyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGNISUGCOYWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380395 | |

| Record name | 2-Trichloroacetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21898-65-7 | |

| Record name | 2-Trichloroacetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)-1-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Trichloroacetyl-1-methylpyrrole: Properties, Reactivity, and Synthetic Utility

This guide provides a comprehensive technical overview of 2-Trichloroacetyl-1-methylpyrrole, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, and its versatile applications in modern organic synthesis. We will explore the causality behind its reactivity and provide practical, field-proven insights into its handling and synthetic manipulation.

Introduction: A Versatile Heterocyclic Building Block

This compound is a functionalized pyrrole derivative that has garnered significant interest in synthetic organic chemistry.[1] Its structure, featuring an electron-rich 1-methylpyrrole ring activated by a powerful electron-withdrawing trichloroacetyl group, makes it a highly reactive and versatile precursor for the synthesis of more complex molecules.[1] The trichloromethyl ketone moiety serves as an excellent leaving group in nucleophilic substitution reactions, providing a reliable pathway to a wide array of pyrrole-2-carboxylic acid derivatives, including esters, amides, and other functionalized heterocycles.[2][3] This unique reactivity profile establishes it as a valuable starting material in medicinal chemistry and materials science for creating novel compounds with potential biological activity, such as antimicrobial and antitumor agents.[1]

Core Chemical and Physical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. A summary of these properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2,2,2-trichloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | |

| Molecular Formula | C₇H₆Cl₃NO | [1][4] |

| Molecular Weight | 226.49 g/mol | [4] |

| CAS Number | 21898-65-7 | [4][5] |

| Physical Form | Solid | |

| Purity | ≥97% (Typical) | |

| Storage Temperature | Ambient | |

| InChI Key | LWGNISUGCOYWRL-UHFFFAOYSA-N |

Synthesis of this compound

The most common and efficient method for preparing this compound is through the Friedel-Crafts acylation of 1-methylpyrrole with trichloroacetyl chloride.[1] This reaction proceeds readily due to the high nucleophilicity of the pyrrole ring, which directs acylation preferentially to the C2 position.

Synthetic Workflow Overview

The synthesis involves the dropwise addition of 1-methylpyrrole to a solution of trichloroacetyl chloride in an anhydrous solvent, typically diethyl ether or dichloromethane, under an inert atmosphere.[6][7] The reaction is often exothermic and may require cooling to control the rate. Following the reaction, a basic workup is employed to neutralize the HCl byproduct and quench any unreacted acyl chloride.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of pyrroles and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).[2][6]

-

Reaction Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with trichloroacetyl chloride (1.1 equivalents) dissolved in anhydrous diethyl ether.

-

Addition of Pyrrole: Cool the solution to 0 °C using an ice bath. Add a solution of 1-methylpyrrole (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel over 1-2 hours. The reaction mixture may reflux and change color.[6]

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or potassium carbonate until gas evolution ceases.[2]

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[6][8]

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel to yield the pure this compound.[2]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the trichloroacetyl group. The three chlorine atoms are strongly electron-withdrawing, creating a highly electrophilic carbonyl carbon. Furthermore, the trichloromethanide ion (CCl₃⁻) is a competent leaving group, especially when its departure is facilitated by a nucleophile.

Nucleophilic Acyl Substitution: The Primary Reactive Pathway

The core reactivity of this compound is its participation in nucleophilic acyl substitution reactions.[1] A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the trichloromethanide anion, which is then protonated during aqueous workup to form chloroform (CHCl₃). This mechanism provides a high-yielding route to various pyrrole-2-carboxylic acid derivatives.

Caption: General mechanism for nucleophilic acyl substitution.

This transformation is exceptionally valuable. For instance, reaction with alcohols (alcoholysis) in the presence of a base like sodium ethoxide readily affords the corresponding pyrrole-2-carboxylates (esters).[2] Similarly, reactions with ammonia or amines (aminolysis) produce pyrrole-2-carboxamides in high yields.[2]

Applications in Multi-Step Synthesis

The utility of this compound extends to its role as a precursor for more complex heterocyclic systems.

-

Synthesis of Pyrrole-2-carboxylates: As mentioned, this is a primary application. These esters are building blocks for pharmaceuticals and other biologically active molecules.[1][3]

-

Preparation of Polydentate Ligands: It serves as a key intermediate in the synthesis of ligands like tris[2-(2-pyrryl-carboxy)ethyl]amine, which are valuable in coordination chemistry.[1][3]

-

Formation of Fused Heterocycles: It has been used in multi-step sequences to construct fused ring systems, such as 1-oxo-2,3-disubstituted-pyrrolo[1,2-a]pyrazines, which have shown potential antitumor activity.[1][3]

-

Palladium-Catalyzed Coupling Reactions: The compound can be a starting material for synthesizing specific derivatives like 4-pyridylmethyl 1H-pyrrole-2-carboxylate through palladium-catalyzed reactions.[1]

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling. The related compound, 2-(Trichloroacetyl)pyrrole, is classified with significant hazards, and similar precautions should be taken.

-

Hazard Classification: Causes severe skin burns and eye damage (H314). May also cause skin, eye, and respiratory irritation.[9]

-

Signal Word: Danger

-

Pictograms: GHS05 (Corrosion)

-

Precautionary Measures:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.[9]

-

Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

Conclusion

This compound stands out as a highly effective and versatile reagent in organic synthesis. Its defining feature—a pyrrole ring activated by a trichloroacetyl group—provides a reliable and high-yielding entry point for a diverse range of pyrrole-2-carboxylic acid derivatives. The straightforward nature of its synthesis and the predictability of its reactivity make it an indispensable tool for chemists in academia and industry. By understanding its chemical properties, reactivity, and handling requirements, researchers can fully leverage its potential to construct novel and complex molecular architectures for applications in medicine, materials, and beyond.

References

- 1. Buy this compound | 21898-65-7 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-(Trichloroacetyl)pyrrole 99 35302-72-8 [sigmaaldrich.com]

- 4. 21898-65-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. This compound | 21898-65-7 [chemicalbook.com]

- 6. Synthesis routes of 2-(Trichloroacetyl)pyrrole [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(TRICHLOROACETYL)PYRROLE | 35302-72-8 [chemicalbook.com]

- 9. 2-(Trichloroacetyl)pyrrole | C6H4Cl3NO | CID 321487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Spectroscopic Guide to 2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone, with the chemical formula C₇H₆Cl₃NO, possesses a distinct architecture that dictates its spectroscopic behavior.[2] The molecule consists of a 1-methylpyrrole ring substituted at the 2-position with a 2,2,2-trichloroethanone group.

Molecular Structure Diagram

Caption: Chemical structure of 2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone, we expect to see signals corresponding to the protons on the pyrrole ring and the methyl group.

Experimental Protocol (Predicted)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Doublet of doublets | 1H | H5 |

| ~6.8-7.0 | Doublet of doublets | 1H | H3 |

| ~6.1-6.3 | Doublet of doublets | 1H | H4 |

| ~3.9-4.1 | Singlet | 3H | N-CH₃ |

Interpretation and Rationale

The electron-withdrawing effect of the trichloroacetyl group at the C2 position will deshield the adjacent proton (H5) and, to a lesser extent, the other ring protons. The N-methyl group protons will appear as a singlet, as there are no adjacent protons to couple with. The pyrrole ring protons will exhibit coupling to each other, resulting in doublet of doublets splitting patterns.

¹H NMR Correlation Diagram

Caption: Predicted correlations between protons and their ¹H NMR chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.

Experimental Protocol (Predicted)

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer, operating at the appropriate carbon frequency (e.g., 100 MHz).

-

Data Processing: Process the FID similarly to the ¹H NMR data. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | C=O |

| ~130-135 | C2 |

| ~125-130 | C5 |

| ~115-120 | C3 |

| ~108-112 | C4 |

| ~90-95 | CCl₃ |

| ~35-40 | N-CH₃ |

Interpretation and Rationale

The carbonyl carbon (C=O) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. The pyrrole ring carbons will appear in the aromatic region, with their specific shifts influenced by the substituents. The CCl₃ carbon will be significantly shielded by the three chlorine atoms. The N-methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Predicted)

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Identify and label the major absorption bands.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700-1720 | Strong | C=O stretch (ketone) |

| ~1500-1550 | Medium | C=C stretch (pyrrole ring) |

| ~1350-1400 | Medium | C-N stretch |

| ~700-800 | Strong | C-Cl stretch |

Interpretation and Rationale

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group of the ketone. The C=C stretching vibrations of the pyrrole ring will appear in the aromatic region. The C-N and C-Cl stretching vibrations will also give rise to characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Protocol (Predicted)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Notes |

| 225, 227, 229 | [M]⁺ | Molecular ion peak cluster due to the presence of three chlorine atoms. |

| 108 | [M - CCl₃]⁺ | Fragment resulting from the loss of the trichloromethyl radical. |

| 80 | [C₅H₆N]⁺ | Fragment corresponding to the 1-methylpyrrole cation. |

Interpretation and Rationale

The molecular ion peak will appear as a characteristic cluster due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern will be dictated by the weakest bonds in the molecule. The cleavage of the bond between the carbonyl carbon and the trichloromethyl group is a likely fragmentation pathway, leading to the formation of the 1-methyl-2-pyrroyl cation.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted primary fragmentation pathway in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide, while predictive, is grounded in the fundamental principles of chemical analysis. It provides a robust framework for researchers engaged in the synthesis and characterization of 2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone. By comparing experimentally obtained spectra with the predictions outlined herein, scientists can confidently verify the identity and purity of their compound, ensuring the integrity of their subsequent research and development activities.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Trichloroacetyl-1-methylpyrrole

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra anticipated for 2-trichloroacetyl-1-methylpyrrole. As a key intermediate in the synthesis of functionalized pyrroles for medicinal chemistry and materials science, unambiguous structural verification is paramount.[1] This document moves beyond a simple recitation of expected chemical shifts to explain the underlying electronic effects that govern the spectral appearance. We will deconstruct the influence of the N-methyl group and the potent electron-withdrawing trichloroacetyl moiety on the pyrrole ring's magnetic environment. Detailed experimental protocols, predicted spectral data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important heterocyclic compound.

Introduction: The Structural Significance of Substituted Pyrroles

The pyrrole ring is a foundational scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[2] Its unique electronic properties make it a versatile building block, but also render its NMR spectra highly sensitive to the nature and position of substituents.[3] The title compound, this compound, incorporates two key modifications to the parent pyrrole core: an N-methyl group and a 2-trichloroacetyl group. The latter is a powerful electron-withdrawing group (EWG) due to the combined inductive effects of the three chlorine atoms and the mesomeric effect of the carbonyl group.[3]

Understanding how these groups modulate the chemical shifts and coupling constants of the pyrrole ring's protons and carbons is essential for structural confirmation. This guide will leverage established NMR principles and data from analogous structures to build a detailed and predictive spectral analysis.

Figure 1: Structure of this compound with atom numbering.

Experimental Protocols: A Self-Validating Approach

The quality of NMR data is fundamentally dependent on rigorous experimental technique. The following protocols are designed to yield high-resolution spectra suitable for unambiguous structural elucidation.

2.1 Sample Preparation

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice as it is aprotic, chemically inert under these conditions, and effectively solubilizes a wide range of organic compounds, including pyrrole derivatives. Its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) serve as convenient internal references.

-

For ¹H NMR: Accurately weigh 5-10 mg of this compound. Dissolve the sample in 0.6-0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

For ¹³C NMR: A higher concentration is required due to the low natural abundance of the ¹³C isotope. Accurately weigh 20-50 mg of the sample and dissolve in 0.6-0.7 mL of CDCl₃ with TMS.

-

Final Step: Transfer the resulting solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).

2.2 NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument.

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |

| Spectrometer Freq. | 400 MHz | 100 MHz | Higher field strength provides better signal dispersion and resolution. |

| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) | A 30° pulse in ¹H NMR allows for faster relaxation and quicker acquisition time without saturating signals. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each unique carbon. |

| Spectral Width | 12 ppm (-2 to 10 ppm) | 220 ppm (-10 to 210 ppm) | Encompasses the full range of expected chemical shifts for organic molecules. |

| Acquisition Time | ~3-4 seconds | ~1-2 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | Allows for nearly complete T1 relaxation of protons, ensuring accurate signal integration. |

| Number of Scans | 8-16 | 1024 or more | Signal-to-noise ratio is improved by acquiring multiple scans. More scans are needed for the less sensitive ¹³C nucleus. |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Maintains consistency and comparability of data. |

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the pyrrole ring protons and one in the aliphatic region for the N-methyl protons.

3.1 Influence of the Trichloroacetyl Group

The 2-trichloroacetyl group is a potent EWG. It de-shields (moves downfield to higher ppm) the ring protons through two primary mechanisms:

-

-I (Inductive) Effect: The electronegative oxygen and chlorine atoms pull electron density away from the pyrrole ring through the sigma bonds.

-

-M (Mesomeric/Resonance) Effect: The carbonyl group withdraws pi-electron density from the ring via resonance. This effect is most pronounced at the C-3 and C-5 positions.

This strong deshielding effect is significantly greater than that of a simple acetyl group.[4][5] For comparison, the H-5 proton in 2-acetyl-1-methylpyrrole appears around 6.8-6.9 ppm; in our target molecule, it is expected to be shifted further downfield.[4]

Figure 2: General workflow for the NMR analysis of substituted pyrroles.

3.2 Predicted Chemical Shifts & Coupling Constants

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-5 | 7.10 – 7.30 | dd | J₅,₄ ≈ 2.5-3.0 Hz, J₅,₃ ≈ 1.5 Hz | Strongly deshielded by the anisotropic effect of the carbonyl and the -M effect. Coupled to H-4 (ortho) and a smaller long-range coupling to H-3 (meta). |

| H-3 | 6.95 – 7.15 | dd | J₃,₄ ≈ 4.0-4.5 Hz, J₃,₅ ≈ 1.5 Hz | Deshielded by proximity to the EWG. Coupled to H-4 (ortho) and a smaller long-range coupling to H-5 (meta). |

| H-4 | 6.20 – 6.40 | dd (or t) | J₄,₃ ≈ 4.0-4.5 Hz, J₄,₅ ≈ 2.5-3.0 Hz | Least affected by the EWG at C-2, thus appears most upfield. Coupled to both H-3 and H-5. The similar magnitude of J-couplings may cause the signal to appear as a pseudo-triplet. The chemical shift is similar to that of 1-methylpyrrole (β-protons at ~6.12 ppm).[6] |

| N-CH₃ | 3.90 – 4.10 | s | N/A | The EWG at C-2 deshields the N-methyl group compared to unsubstituted 1-methylpyrrole (δ ≈ 3.63 ppm), shifting it downfield.[6] |

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, as all carbon atoms are in unique chemical environments.

4.1 Influence of Substituents

The N-methyl group has a modest effect, with its carbon signal appearing in the typical range for N-methyl groups on aromatic heterocycles.[7] The trichloroacetyl group, however, dominates the spectral appearance:

-

C-2 and Carbonyl Carbon (C=O): Both are significantly deshielded (downfield shift). C-2 is directly attached to the EWG, and the carbonyl carbon is inherently deshielded.

-

Pyrrole Ring Carbons (C-3, C-4, C-5): The electron-withdrawing nature of the substituent lowers the electron density across the ring, generally shifting all carbons downfield relative to 1-methylpyrrole (C2/C5 at ~121 ppm, C3/C4 at ~108 ppm).[7]

-

Trichloromethyl Carbon (-CCl₃): This carbon will appear in a characteristic region, shifted downfield by the three electronegative chlorine atoms.

Figure 3: Logical diagram illustrating the deshielding effect of the EWG.

4.2 Predicted Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C=O | 175.0 – 180.0 | Carbonyl carbons in ketones are highly deshielded. The presence of adjacent electronegative chlorine atoms further enhances this effect. |

| C-2 | 132.0 – 136.0 | Directly attached to the strongly electron-withdrawing acyl group, causing a significant downfield shift compared to C-2 in 1-methylpyrrole (~121 ppm).[7] This is similar to the C-2 in 2-acetylpyrrole (~132 ppm).[8] |

| C-5 | 128.0 – 132.0 | Experiences deshielding through the conjugated π-system (-M effect), making it the most downfield of the remaining ring carbons. |

| C-3 | 118.0 – 122.0 | Also experiences deshielding due to proximity to the C-2 substituent, but to a lesser extent than C-5. |

| C-4 | 110.0 – 114.0 | Furthest from the EWG and least affected, appearing most upfield among the ring sp² carbons. Its chemical shift is expected to be close to the β-carbons of 1-methylpyrrole (~108 ppm).[7] |

| -CCl₃ | 95.0 – 100.0 | The three highly electronegative chlorine atoms cause a substantial downfield shift for this sp³ carbon. |

| N-CH₃ | 37.0 – 39.0 | The deshielding influence of the 2-acyl group is transmitted through the nitrogen atom, shifting this signal downfield compared to 1-methylpyrrole (~34-35 ppm).[7] |

Conclusion

The structural confirmation of this compound via NMR spectroscopy is straightforward when guided by a sound understanding of substituent effects. The ¹H NMR spectrum is characterized by three distinct, downfield-shifted aromatic signals and a deshielded N-methyl singlet. The ¹³C NMR spectrum provides a clear map of the carbon framework, highlighted by the significantly downfield shifts of the carbonyl, C-2, and -CCl₃ carbons. By comparing the acquired experimental data with the predictive analysis detailed in this guide, researchers can achieve a high degree of confidence in the identity and purity of their material, a critical step in any drug discovery or chemical development workflow.

References

- 1. Buy this compound | 21898-65-7 [smolecule.com]

- 2. orgchemres.org [orgchemres.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Acetyl-1-methylpyrrole(932-16-1) 1H NMR [m.chemicalbook.com]

- 5. 2-Acetyl pyrrole(1072-83-9) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Methylpyrrole(96-54-8) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Acetyl pyrrole(1072-83-9) 13C NMR spectrum [chemicalbook.com]

Mass spectrometry fragmentation pattern of 2-Trichloroacetyl-1-methylpyrrole

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Trichloroacetyl-1-methylpyrrole

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a key intermediate in the synthesis of functionalized pyrroles for medicinal chemistry and materials science, unambiguous structural confirmation is paramount.[1] This document, intended for researchers and drug development professionals, moves beyond simple spectral interpretation to elucidate the underlying fragmentation mechanisms. By applying first principles of mass spectrometry, including alpha-cleavage, inductive cleavage, and analysis of isotopic patterns, we construct a predictive framework for the fragmentation of this molecule. This guide details the primary and secondary fragmentation pathways, summarizes the expected key fragment ions, and provides a foundational experimental protocol for acquiring high-quality mass spectra.

Introduction to this compound and its Analysis

Overview of the Target Compound

This compound is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen (N-1) and a trichloroacetyl group at the C-2 position.[1] Its unique structure, particularly the highly reactive trichloroacetyl moiety, makes it a valuable precursor in the synthesis of a variety of more complex molecules, including potential antimicrobial agents and polydentate ligands.[1]

Below are the key physicochemical properties of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone | [1] |

| CAS Number | 21898-65-7 | [1][2][3] |

| Molecular Formula | C₇H₆Cl₃NO | [1][2] |

| Molecular Weight | 226.49 g/mol |[2][4] |

The structure of the molecule is fundamental to understanding its fragmentation.

References

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-Trichloroacetyl-1-methylpyrrole

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Trichloroacetyl-1-methylpyrrole (C₇H₆Cl₃NO), a key intermediate in organic synthesis and a molecule of interest for drug development.[1] This document elucidates the correlation between the molecule's structural features—specifically the N-methylpyrrole ring and the electron-withdrawing trichloroacetyl group—and its characteristic vibrational frequencies. We present a detailed experimental protocol for acquiring a high-fidelity spectrum, followed by a rigorous interpretation of the principal absorption bands. This guide is intended for researchers, chemists, and quality control professionals who utilize FT-IR spectroscopy for the structural characterization and verification of heterocyclic compounds.

Introduction: The Significance of this compound

This compound, with the IUPAC name 2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone, is a halogenated heterocyclic ketone.[1] Its unique structure, combining an aromatic pyrrole nucleus with a highly reactive trichloroacetyl moiety, makes it a valuable precursor in the synthesis of more complex functionalized pyrroles, which are foundational scaffolds in medicinal chemistry and materials science.[1] The molecule's utility has been demonstrated in the preparation of pyrrole-2-carboxylates and other biologically active heterocyclic systems.[1] Furthermore, its structural attributes suggest potential as an antimicrobial agent, making its unambiguous characterization a critical step in both synthetic chemistry and drug discovery pipelines.[1]

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and structural integrity of such molecules. It provides a unique vibrational "fingerprint" directly related to the functional groups present. This guide explains how to interpret this fingerprint for this compound.

Caption: Chemical structure of this compound.

The Role of FT-IR in Structural Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond (e.g., C=O, C-H, C-Cl) and its molecular environment.[2]

For this compound, we anticipate distinct absorption bands corresponding to its primary functional groups:

-

Pyrrole Ring: Aromatic C-H stretching and C=C/C-N ring stretching and bending vibrations.

-

Aliphatic Methyl Group: C-H stretching and bending vibrations from the N-CH₃ group.

-

Trichloroacetyl Group: A strong C=O (carbonyl) stretching vibration and multiple C-Cl stretching vibrations.

A key aspect of the analysis is understanding how the electronic properties of the substituents influence the vibrational frequencies. The trichloroacetyl group is strongly electron-withdrawing due to the high electronegativity of the three chlorine atoms (a negative inductive effect, -I). This effect significantly impacts the adjacent carbonyl group, increasing its double-bond character and shifting its characteristic stretching frequency to a higher wavenumber than a typical alkyl ketone.[3]

Experimental Protocol: Acquiring the Spectrum

This section provides a standardized protocol for obtaining a high-quality FT-IR spectrum of this compound, which is a solid at room temperature.

Methodology: Attenuated Total Reflectance (ATR)

ATR is a preferred method for solid samples as it requires minimal sample preparation and provides excellent reproducibility.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

Accessory: A single-reflection diamond ATR accessory.

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 32 co-added scans for a high signal-to-noise ratio.

-

Apodization: Happ-Genzel.

Step-by-Step Procedure:

-

Background Collection: Ensure the ATR crystal surface is clean by wiping it with a solvent-grade isopropanol-soaked swab and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample onto the center of the diamond crystal.

-

Apply Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is vital for achieving a strong, high-quality spectrum.

-

Sample Spectrum Collection: Acquire the sample spectrum using the predefined parameters.

-

Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum. Perform an ATR correction if necessary to adjust for the wavelength-dependent depth of penetration of the evanescent wave.

Caption: Experimental workflow for FT-IR analysis using ATR.

FT-IR Spectrum: Interpretation and Analysis

The FT-IR spectrum of this compound is best analyzed by dividing it into key regions.

Caption: Logical flowchart for the interpretation of the FT-IR spectrum.

The C-H Stretching Region (3200 - 2800 cm⁻¹)

-

~3130 cm⁻¹ (Medium): This absorption is characteristic of the C-H stretching vibrations of the pyrrole ring. Aromatic and vinyl C-H stretches typically occur above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[4]

-

~2960 cm⁻¹ (Weak): This band is assigned to the asymmetric C-H stretching of the N-methyl (CH₃) group. Aliphatic C-H stretching vibrations consistently appear in the 2850-3000 cm⁻¹ range.[2][5]

The Carbonyl (C=O) Stretching Region (1800 - 1650 cm⁻¹)

-

~1765 cm⁻¹ (Very Strong, Sharp): This is the most intense and diagnostic peak in the spectrum, corresponding to the C=O stretching vibration of the ketone. A standard ketone conjugated with an aromatic ring would typically absorb near 1685-1700 cm⁻¹. However, the powerful electron-withdrawing inductive effect of the adjacent trichloromethyl (-CCl₃) group withdraws electron density from the carbonyl carbon, strengthening the C=O double bond and significantly increasing the force constant of the vibration. This causes a large shift to a higher frequency (a "blue shift").[3] This high wavenumber is definitive proof of the trichloroacetyl moiety.

The Double Bond and Bending Region (1600 - 1000 cm⁻¹)

-

~1540 cm⁻¹ and ~1480 cm⁻¹ (Medium to Strong): These bands arise from the fundamental stretching vibrations of the pyrrole ring, involving coupled C=C and C-N stretching modes.[6][7]

-

~1440 cm⁻¹ (Medium): This absorption is attributed to the asymmetric bending (scissoring) vibration of the N-methyl group's C-H bonds.

-

~1375 cm⁻¹ (Weak to Medium): Corresponds to the symmetric bending ("umbrella" mode) of the N-methyl group.

-

~1100 cm⁻¹ (Medium): This band is likely due to in-plane C-H bending vibrations of the pyrrole ring.

The Fingerprint Region (< 1000 cm⁻¹)

This region contains complex vibrations that are unique to the overall molecular structure.

-

~800-600 cm⁻¹ (Multiple Strong Bands): This area is dominated by strong, distinct absorption bands characteristic of the C-Cl stretching vibrations. A molecule with a CCl₃ group will exhibit multiple intense peaks here due to the symmetric and asymmetric stretching modes of the three C-Cl bonds. The presence of these strong bands serves as secondary confirmation of the trichloroacetyl group.[5]

-

~750 cm⁻¹ (Medium-Strong): This peak can be assigned to the out-of-plane C-H bending (wagging) of the pyrrole ring hydrogens, a characteristic feature for substituted pyrroles.[7]

Summary of Key FT-IR Absorptions

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Assignment | Functional Group |

| ~3130 | Medium | =C-H Stretch | Pyrrole Ring |

| ~2960 | Weak | C-H Asymmetric Stretch | N-Methyl Group |

| ~1765 | Very Strong | C=O Stretch | Ketone (-CO-CCl₃) |

| ~1540, ~1480 | Medium-Strong | C=C / C-N Ring Stretch | Pyrrole Ring |

| ~1440 | Medium | C-H Asymmetric Bend | N-Methyl Group |

| ~750 | Medium-Strong | C-H Out-of-Plane Bend | Pyrrole Ring |

| ~800-600 | Strong, Multiple | C-Cl Stretch | Trichloro-methyl |

Conclusion

The FT-IR spectrum of this compound provides a clear and definitive confirmation of its molecular structure. The analysis is anchored by the exceptionally strong carbonyl absorption at a high wavenumber (~1765 cm⁻¹), which is a direct and unambiguous consequence of the powerful inductive effect of the trichloromethyl group. This, combined with the characteristic vibrations of the N-methylpyrrole ring and the strong C-Cl absorptions in the fingerprint region, creates a unique spectral signature. This guide demonstrates that FT-IR spectroscopy is an indispensable tool for the rapid and reliable structural verification of this important synthetic intermediate, ensuring its identity and purity for applications in research and development.

References

- 1. Buy this compound | 21898-65-7 [smolecule.com]

- 2. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Trichloroacetyl-1-methylpyrrole: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-Trichloroacetyl-1-methylpyrrole, a key heterocyclic intermediate in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, physicochemical properties, reactivity, and applications.

Core Chemical Identity and Structure

This compound is a substituted pyrrole derivative characterized by a methyl group on the nitrogen atom and a trichloroacetyl group at the 2-position of the pyrrole ring. This specific substitution pattern significantly influences its chemical reactivity and utility as a synthetic building block.

The formal IUPAC name for this compound is 2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone .[1][2] It is also known by several synonyms, including 1-Methyl-2-(trichloroacetyl)-1H-pyrrole and N-Methyl-2-(trichloroacetyl)pyrrole.[2]

The structure combines the aromaticity of the pyrrole ring with the strong electron-withdrawing nature of the trichloroacetyl group, making the carbonyl carbon highly electrophilic and influencing the reactivity of the pyrrole ring itself.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 21898-65-7 | [1][3] |

| Molecular Formula | C₇H₆Cl₃NO | [1][3] |

| Molecular Weight | 226.49 g/mol | [3][4] |

| Physical Form | Solid | [5] |

| Melting Point | 64-66 °C | [2][6] |

| Boiling Point | 272.1 °C at 760 mmHg | [2] |

| Density | 1.44 g/cm³ | [2] |

| InChI Key | LWGNISUGCOYWRL-UHFFFAOYSA-N | [1][7] |

| Canonical SMILES | CN1C=CC=C1C(=O)C(Cl)(Cl)Cl | [1][2] |

Synthesis and Purification

The primary and most direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylpyrrole.[1] This reaction leverages the nucleophilic character of the electron-rich pyrrole ring to attack the electrophilic carbonyl carbon of an acylating agent.

Causality of Experimental Choices

The choice of trichloroacetyl chloride as the acylating agent is critical. The three chlorine atoms are strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon, facilitating the acylation of the pyrrole ring, which is a moderately activated aromatic system. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the highly reactive trichloroacetyl chloride. An ethereal solvent like diethyl ether is often used due to its inertness and ability to dissolve the reactants. A mild base, such as sodium or potassium carbonate, is subsequently used to neutralize the HCl byproduct formed during the reaction, preventing potential acid-catalyzed polymerization or degradation of the pyrrole ring.

Detailed Experimental Protocol

Note: This is a representative protocol synthesized from general procedures for pyrrole acylation. Researchers should consult specific literature and perform appropriate risk assessments before conducting any experiment.

-

Reaction Setup : A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂). The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagent Preparation : In the dropping funnel, a solution of 1-methylpyrrole (1.0 equivalent) in anhydrous diethyl ether is prepared. The flask is charged with trichloroacetyl chloride (1.1 equivalents) dissolved in anhydrous diethyl ether.

-

Acylation Reaction : The solution of 1-methylpyrrole is added dropwise to the stirred solution of trichloroacetyl chloride at room temperature. The reaction is often exothermic and may lead to gentle refluxing of the ether.[8][9]

-

Reaction Monitoring & Completion : After the addition is complete, the reaction mixture is stirred for an additional 1-3 hours at room temperature to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Neutralization : The reaction is carefully quenched by the slow addition of an aqueous solution of sodium carbonate to neutralize the formed HCl.

-

Extraction : The layers are separated. The aqueous layer is extracted with diethyl ether (2x). The combined organic layers are washed with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Solvent Removal : The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel to yield the pure this compound.[1][9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the three distinct protons on the pyrrole ring and the three protons of the N-methyl group. The N-methyl signal would appear as a singlet, likely in the range of 3.5-4.0 ppm. The pyrrole protons would appear as distinct multiplets, with chemical shifts influenced by the electron-withdrawing acetyl group.

-

¹³C NMR : The carbon NMR would show seven distinct signals. A key signal would be the carbonyl carbon, expected at a significantly downfield chemical shift (typically >170 ppm). The carbon of the CCl₃ group would also be a characteristic signal. The remaining signals would correspond to the four carbons of the pyrrole ring and the N-methyl carbon.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹. The C-Cl stretches would also be visible in the fingerprint region.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight (226.5 g/mol ). A characteristic isotopic pattern for three chlorine atoms (a cluster of peaks for M, M+2, M+4, M+6) would be a definitive feature for confirming the presence of the CCl₃ group. Fragmentation would likely involve the loss of the CCl₃ group.

Chemical Reactivity and Synthetic Utility

The unique structure of this compound imparts valuable reactivity, making it a versatile intermediate in organic synthesis.[1]

Reactivity of the Trichloroacetyl Group

The trichloroacetyl group is a key functional handle. It can participate in various transformations:

-

Nucleophilic Substitution : The carbonyl carbon is highly susceptible to attack by nucleophiles. This allows for the conversion of the trichloroacetyl group into other functionalities. For instance, reaction with alkoxides can lead to the formation of esters (e.g., pyrrole-2-carboxylates), and reactions with amines can form amides.[1]

-

Haloform-type Reactions : Under basic conditions, the trichloroacetyl group can be cleaved to yield a pyrrole-2-carboxylate, a reaction analogous to the haloform reaction. This provides a mild method for introducing a carboxylic acid or ester group at the 2-position.

Influence on the Pyrrole Ring

The electron-withdrawing trichloroacetyl group deactivates the pyrrole ring towards electrophilic aromatic substitution. However, it directs incoming electrophiles primarily to the 4-position. This allows for selective functionalization of the pyrrole core.

Applications in Synthesis

The utility of this compound is demonstrated by its use as a precursor for more complex molecules with significant biological and material science applications.[1]

-

Pharmaceutical Intermediates : It serves as a starting material for the synthesis of various functionalized pyrroles, which are core structures in many pharmaceuticals.[1] It has been used in the synthesis of precursors for 1-Oxo-2,3-disubstituted-pyrrolo[1,2-a]pyrazines, a class of compounds investigated for potential antitumor activity.

-

Building Block for Bioactive Molecules : The compound is a key intermediate for synthesizing diverse pyrrole-2-carboxylates, which exhibit a range of biological activities and are valuable for drug discovery.[1]

-

Coordination Chemistry : It has been used as a precursor for polydentate ligands, such as Tris[2-(2-pyrryl-carboxy)ethyl]amine, which are important in the field of coordination chemistry for chelating metal ions.[1]

-

Antimicrobial Research : The molecule itself has been investigated for potential antimicrobial properties, likely due to its ability to interact with biological macromolecules.[1] The trichloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis via Friedel-Crafts acylation and the unique reactivity conferred by the trichloroacetyl and N-methyl groups make it an important building block for a wide array of target molecules. Its application in the synthesis of complex heterocyclic systems underscores its importance in medicinal chemistry, drug development, and materials science. The insights provided in this guide offer a foundational understanding for researchers looking to exploit the synthetic potential of this compound.

References

- 1. Buy this compound | 21898-65-7 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 21898-65-7 [chemicalbook.com]

- 4. 21898-65-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | CAS: 21898-65-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. Synthesis routes of 2-(Trichloroacetyl)pyrrole [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-(Trichloroacetyl)pyrrole | C6H4Cl3NO | CID 321487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(TRICHLOROACETYL)PYRROLE | 35302-72-8 [chemicalbook.com]

Molecular formula and weight of 2-Trichloroacetyl-1-methylpyrrole

An In-Depth Technical Guide to 2-Trichloroacetyl-1-methylpyrrole: Synthesis, Characterization, and Synthetic Utility

Executive Summary: this compound is a halogenated ketone derivative of N-methylpyrrole that serves as a highly versatile and valuable intermediate in synthetic organic and medicinal chemistry. Its structure, featuring an electron-rich N-methylpyrrole ring activated for electrophilic substitution and a reactive trichloroacetyl group, makes it a strategic precursor for a diverse range of more complex heterocyclic systems. This guide provides a comprehensive overview of its core molecular properties, a detailed protocol for its synthesis, an analysis of its anticipated spectroscopic profile, and an exploration of its reactivity and applications in the development of novel chemical entities for research and drug discovery.

Core Molecular Profile

This compound is a solid compound at ambient temperature, characterized by the following key identifiers and physicochemical properties.[1][2] The molecular weight has been calculated and verified against multiple sources to be approximately 226.49 g/mol .[1][2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone[4] |

| CAS Number | 21898-65-7[1][4] |

| Molecular Formula | C₇H₆Cl₃NO[1][4] |

| InChI Key | LWGNISUGCOYWRL-UHFFFAOYSA-N[1][4] |

| Canonical SMILES | CN1C=CC=C1C(=O)C(Cl)(Cl)Cl[4] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 226.49 g/mol [1][3] |

| Physical Form | Solid[1][2] |

| Purity (Typical) | ≥97%[1][2] |

Synthesis and Mechanism

The synthesis of this compound is most efficiently achieved via the electrophilic acylation of 1-methylpyrrole with trichloroacetyl chloride.[4] This reaction is analogous to a Friedel-Crafts acylation, where the electron-rich pyrrole ring acts as the nucleophile. The N-methyl group enhances the electron density of the pyrrole ring compared to unsubstituted pyrrole, facilitating the reaction at the C2 position.

Synthesis Workflow Diagram

The following diagram outlines the key stages in the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of pyrroles.[5][6]

Materials:

-

1-Methylpyrrole (1.0 eq)

-

Trichloroacetyl chloride (1.1 eq)

-

Anhydrous diethyl ether or dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add trichloroacetyl chloride (1.1 eq) dissolved in anhydrous ether.

-

Reactant Addition: Cool the solution to 0°C in an ice bath. Add a solution of 1-methylpyrrole (1.0 eq) in anhydrous ether dropwise via the dropping funnel over a period of 1-2 hours.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive trichloroacetyl chloride. The slow, dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of side products.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until gas evolution ceases.

-

Causality: This step neutralizes the hydrochloric acid (HCl) byproduct generated during the acylation, which could otherwise lead to product degradation or polymerization of the pyrrole starting material.

-

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.

Anticipated Spectroscopic Characterization

While specific experimental spectra are not publicly cataloged, the structure of this compound allows for the reliable prediction of its key spectroscopic features based on data from analogous compounds like 2-acetyl-1-methylpyrrole and N-acetylpyrrole.[7][8]

Table 3: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~7.10 | dd | H5 | Deshielded by the adjacent electron-withdrawing acetyl group. |

| ~6.85 | dd | H3 | Less affected by the acetyl group than H5. |

| ~6.15 | t | H4 | Furthest from the acetyl group, appears most upfield. |

| ~3.90 | s | N-CH₃ | Typical chemical shift for an N-methyl group on a pyrrole ring. |

Table 4: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175.0 | C=O | Carbonyl carbon, significantly downfield. |

| ~130.0 | C2 | Quaternary carbon attached to the acetyl group. |

| ~128.5 | C5 | Alpha-carbon adjacent to the nitrogen. |

| ~118.0 | C3 | Beta-carbon. |

| ~108.0 | C4 | Beta-carbon. |

| ~95.0 | -CCl₃ | Carbon of the trichloromethyl group. |

| ~37.0 | N-CH₃ | N-methyl carbon. |

Table 5: Predicted FT-IR and Mass Spectrometry Data

| Technique | Feature | Expected Value/Fragment |

| FT-IR | Strong C=O Stretch | ~1680-1700 cm⁻¹ |

| C-N Stretch | ~1350-1380 cm⁻¹ | |

| C-Cl Stretch | ~750-850 cm⁻¹ (strong) | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 225, 227, 229 (characteristic chlorine isotope pattern) |

| Key Fragment | [M - CCl₃]⁺ (loss of trichloromethyl radical) |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its utility as a synthetic intermediate. The trichloroacetyl group is an excellent leaving group and a precursor to other functionalities.

Conversion to Pyrrole-2-Carboxylates

The trichloroacetyl group can be readily converted into an ester via nucleophilic acyl substitution, often by reaction with a sodium alkoxide in the corresponding alcohol. This reaction proceeds via a haloform-type mechanism where the alkoxide attacks the carbonyl carbon, leading to the expulsion of the stable trichloromethyl anion (-CCl₃), which is subsequently protonated to form chloroform. This provides a high-yield pathway to valuable pyrrole-2-carboxylate esters, which are themselves important building blocks in drug discovery.[4]

Precursor to Fused Heterocyclic Systems

This compound is a key starting material for constructing more complex, fused heterocyclic scaffolds. For instance, it has been used in multi-step sequences to synthesize 1-Oxo-2,3-disubstituted-pyrrolo[1,2-a]pyrazines, a class of compounds that has demonstrated potential antitumor activity.[4]

Caption: Key synthetic transformations of this compound.

Applications in Research and Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[9][10] Pyrrole derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[10][11]

This compound serves as an important entry point for accessing novel pyrrole-based compounds for drug discovery pipelines. Its utility has been demonstrated in the following areas:

-

Antimicrobial Research: The compound itself has been investigated for potential antimicrobial properties.[4] More significantly, it provides a route to functionalized pyrroles that can be screened against various pathogens.

-

Oncology: As a precursor to pyrrolo[1,2-a]pyrazines and other complex heterocycles, it contributes to the synthesis of compounds evaluated for antitumor activity.[4]

-

Intermediate Synthesis: It is used as a starting material to produce a variety of pyrrole derivatives, such as 4-pyridylmethyl 1H-pyrrole-2-carboxylate, which possess interesting biological properties for further investigation.[4]

Safety and Handling

Danger: this compound is a hazardous substance that causes severe skin burns and eye damage (GHS Hazard statement H314).[1][12]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- 1. This compound | 21898-65-7 [sigmaaldrich.cn]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Buy this compound | 21898-65-7 [smolecule.com]

- 5. Synthesis routes of 2-(Trichloroacetyl)pyrrole [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(Trichloroacetyl)pyrrole | C6H4Cl3NO | CID 321487 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Potential Biological Activity of 2-Trichloroacetyl-1-methylpyrrole Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a trichloroacetyl group at the 2-position of the pyrrole ring creates a highly electrophilic center, suggesting a potential for covalent interaction with biological nucleophiles and conferring unique bioactivities. This technical guide provides a comprehensive analysis of 2-trichloroacetyl-1-methylpyrrole and its derivatives, focusing on their synthesis, potential mechanisms of action, and observed biological activities, primarily antimicrobial and cytotoxic effects. We synthesize findings from existing literature to offer insights into structure-activity relationships and provide detailed experimental protocols for assessing their biological potential. This document serves as a foundational resource for researchers aiming to explore this chemical class for therapeutic applications.

Introduction: The Pyrrole Scaffold and the Trichloroacetyl Moiety

Pyrrole and its analogs are of significant interest to researchers due to their wide-ranging pharmacological potential.[1] This five-membered aromatic heterocycle is a core component of vital biological molecules, including heme and chlorophyll, and is present in numerous approved drugs and clinical candidates.[3] Its versatility allows for the generation of diverse lead compounds with various pharmacophores.[1]

The focus of this guide, this compound, combines the pyrrole scaffold with a trichloroacetyl group. This functional group is a potent electrophile due to the strong electron-withdrawing effect of the three chlorine atoms on the acetyl carbonyl carbon. This enhanced reactivity is key to its potential biological activity, suggesting a mechanism involving interaction with biological macromolecules like proteins and enzymes.[4] Research indicates that this unique structure may lead to antimicrobial and antitumor activities, potentially through mechanisms like the generation of reactive oxygen species (ROS) or direct covalent modification of cellular targets.[4]

Synthetic Strategies and Characterization

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. The N-methylation distinguishes it from the more commonly synthesized 2-trichloroacetylpyrrole.

General Synthesis Workflow

The synthesis involves the direct acylation of 1-methylpyrrole using trichloroacetyl chloride. This reaction leverages the electron-rich nature of the pyrrole ring, which directs electrophilic substitution primarily to the C2 position.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established acylation procedures for pyrroles.[4][5][6]

Materials:

-

1-methylpyrrole

-

Trichloroacetyl chloride

-

Anhydrous diethyl ether or dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylpyrrole (1.0 eq.) dissolved in anhydrous diethyl ether (e.g., 15 mL per gram of pyrrole).

-

Inert Atmosphere: Purge the system with nitrogen gas and maintain a positive nitrogen pressure throughout the reaction.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trichloroacetyl chloride (1.1 eq.), dissolved in a minimal amount of anhydrous diethyl ether, dropwise via the dropping funnel over 30-60 minutes.

-

Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of polymeric side products.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. This neutralizes excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Self-Validation): Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and Mass Spectrometry. The expected product is a solid.[4]

Postulated Mechanisms of Biological Activity

The trichloroacetyl group is the key driver of the molecule's bioactivity. Its strong electrophilic character allows it to react with cellular nucleophiles, potentially leading to cytotoxicity through multiple pathways.

Covalent Modification of Biomolecules

The primary proposed mechanism is the covalent binding to nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins.[4] This irreversible modification can alter protein function, disrupt signaling pathways, or inhibit critical enzymes, ultimately leading to cellular dysfunction and apoptosis.

Induction of Oxidative Stress

Interaction with cellular components may lead to the generation of Reactive Oxygen Species (ROS).[4] Excessive ROS accumulation overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA. This genotoxic stress can trigger apoptotic pathways.[7]

Caption: Postulated mechanisms leading to cytotoxicity.

Survey of Potential Biological Activities

While research on this compound itself is specific, the broader class of pyrrole derivatives has been extensively studied, showing significant antimicrobial and cytotoxic activities.[3][8]

Antimicrobial Activity

Pyrrole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11] The activity is often dependent on the specific substitutions on the pyrrole ring. For instance, some derivatives show more potent activity against Staphylococcus aureus compared to Escherichia coli.[11] The introduction of electron-withdrawing groups can enhance this activity.

Table 1: Representative Antimicrobial Activity of Pyrrole Derivatives

| Compound Class | Target Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Pyrrolyl Benzamides | S. aureus | 3.12 - 12.5 | [8] |

| 1,2,3,4-tetrasubstituted pyrroles | S. aureus | Promising (Zone of Inhibition) | [11] |

| Substituted Pyrroles | E. coli | Equipotent to Ciprofloxacin | [9] |

| Substituted Pyrroles | C. albicans | Potent Antifungal Activity |[9] |

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits visible microbial growth.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial or fungal culture in log phase

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (medium only)

-

Vehicle control (medium with DMSO)

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

-

Expertise Insight: This creates a concentration gradient to precisely identify the MIC. The concentration of DMSO should be kept constant and low (typically <1%) to avoid solvent-induced toxicity.

-

-

Inoculation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL). Add 10 µL of this inoculum to each well (except the negative control).

-

Controls: Set up wells for a positive control (broth + inoculum + standard antibiotic) and a vehicle control (broth + inoculum + DMSO).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

-

Trustworthiness Check: The positive control should show no growth, while the vehicle control should show robust growth. This validates the assay's integrity.

-

Cytotoxic and Anticancer Activity

Numerous pyrrole derivatives have been investigated for their potential as anticancer agents, with some acting as protein kinase inhibitors. The cytotoxic effects of novel pyrrole hydrazones have been demonstrated against various human cancer cell lines, including colon (LoVo), breast (MCF-7), and melanoma (SH-4).[3] In some cases, the cytotoxic effect has been linked to the induction of apoptosis and cell cycle arrest.[12]

Table 2: Representative Cytotoxic Activity of Pyrrole Derivatives

| Compound Class | Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Pyrrole Hydrazone (1C) | SH-4 (Melanoma) | 44.63 | [12] |

| Pyrrolo[1,2-a]pyrazines | (Not specified) | Potential Antitumor Activity | [4] |

| N-substituted pyrroles | (Various) | Potential Anticancer Activity |[13] |

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Test compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle-only controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

While SAR for this compound specifically is not well-defined in the literature, we can infer relationships from related pyrrole structures.

-

Electronegativity: The presence of strongly electron-withdrawing groups, like the trichloroacetyl moiety, is expected to enhance electrophilicity and thus biological activity.[8]

-

Substitution Position: The nature and position of substituents on the phenyl rings of more complex pyrroles significantly impact activity. For example, ortho-hydroxyl groups and para-trifluoromethyl groups on a phenyl substituent have been shown to increase antibacterial potency.[8]

-

Lipophilicity: The overall lipophilicity of the molecule will affect its ability to cross cell membranes, influencing its bioavailability and access to intracellular targets. The N-methyl group slightly increases lipophilicity compared to its N-H counterpart.

Caption: Key structure-activity relationships for pyrrole derivatives.

Future Perspectives and Drug Development Potential

This compound and its derivatives represent an intriguing class of compounds with clear potential for antimicrobial and anticancer applications. The high reactivity of the trichloroacetyl group is a double-edged sword: it is likely responsible for the potent bioactivity but may also lead to non-specific toxicity and poor selectivity.

Future research should focus on:

-

Lead Optimization: Synthesizing analogs with modified acetyl groups (e.g., difluoroacetyl, monobromoacetyl) to modulate reactivity and improve the therapeutic index.

-

Mechanism Deconvolution: Utilizing proteomics and activity-based protein profiling to identify the specific cellular protein targets that are covalently modified.

-

In Vivo Studies: Progressing promising lead compounds into animal models to evaluate efficacy, pharmacokinetics, and toxicology.

-

Selectivity Profiling: Screening compounds against a broad panel of bacterial strains, fungal pathogens, and cancer cell lines to identify selective agents.